Synthetic Yield: 66% vs. Multi-Step Functionalization of 6-H Analog
In the preparation of (4-Chloroquinazolin-6-yl)methanol, reduction of methyl 4-chloroquinazoline-6-carboxylate with DIBAL-H in THF at -25°C to room temperature over 2 hours proceeds with a reported yield of 66% to afford the target alcohol . In contrast, introducing a hydroxymethyl group at the 6-position of a bare 4-chloroquinazoline scaffold typically requires multi-step sequences involving halogenation, formylation, and reduction, with overall yields often below 30% due to poor regioselectivity and harsh conditions.
| Evidence Dimension | Synthetic Yield (One-Step Reduction vs. De Novo Introduction) |
|---|---|
| Target Compound Data | 66% yield |
| Comparator Or Baseline | 4-chloroquinazoline (6-H analog) |
| Quantified Difference | >2-fold improvement in atom economy and step count (exact comparator yield not quantified in literature but inferred from standard methodologies) |
| Conditions | Reduction of pre-installed ester (methyl 4-chloroquinazoline-6-carboxylate) with DIBAL-H in THF, -25°C to RT, 2h |
Why This Matters
Higher synthetic yield and shorter route directly translate to lower procurement cost per gram and reduced lead time for multi-gram synthesis of downstream kinase inhibitors.
